(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C . The boiling point data is not available .Scientific Research Applications
Piperazine-based compounds are widely used in various scientific fields due to their versatile properties . Here are some general applications:
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Pharmaceuticals
- Piperazine nucleus is found in many marketed drugs in the realm of antidepressants (amoxapine), antipsychotics (bifeprunox), antihistamines (cyclizine and oxatomide), antifungals (itraconazole), antibiotics (ciprofloxacin), etc .
- The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
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Catalysis and Metal Organic Frameworks (MOFs)
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Biological Systems
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLBCRUJZYOOS-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662671 |
Source
|
Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride | |
CAS RN |
1217825-46-1 |
Source
|
Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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